Physicochemical Profiling and Synthetic Methodologies of 3-Bromo-6-methyl-2-nitropyridine
Physicochemical Profiling and Synthetic Methodologies of 3-Bromo-6-methyl-2-nitropyridine
Executive Summary
In modern medicinal chemistry, highly functionalized pyridine scaffolds serve as critical vectors for drug discovery. 3-Bromo-6-methyl-2-nitropyridine (CAS: 1379359-54-2) is a bifunctional heteroaromatic building block that offers orthogonal reactivity. By strategically leveraging the electronic "push-pull" dynamics of its substituents, chemists can perform highly regioselective nucleophilic aromatic substitutions (SNAr) and transition-metal-catalyzed cross-couplings. This whitepaper provides a comprehensive, self-validating guide to the physicochemical properties, structural causality, and experimental handling of this compound.
Core Physicochemical Properties
Understanding the baseline quantitative metrics of a building block is the first step in reaction design. Table 1 summarizes the verified and predicted physicochemical data for 3-Bromo-6-methyl-2-nitropyridine .
Table 1: Quantitative Physicochemical Data
| Property | Value | Source / Method |
| Chemical Name | 3-Bromo-6-methyl-2-nitropyridine | IUPAC |
| CAS Number | 1379359-54-2 | Accel Scientific |
| Molecular Formula | C6H5BrN2O2 | Accel Scientific |
| Molecular Weight | 217.02 g/mol | Accel Scientific |
| SMILES String | Cc1ccc(c(n1)[O-])Br | Structural Informatics |
| Melting Point | 85 – 89 °C | Predicted (Cheminformatics) |
| Boiling Point | 295.4 ± 35.0 °C | Predicted (Cheminformatics) |
| Density | 1.73 ± 0.1 g/cm³ | Predicted (Cheminformatics) |
| LogP (Octanol/Water) | 1.95 | Predicted (Cheminformatics) |
Structural & Electronic Causality
Do not view the pyridine ring as a static structure; it is a dynamic electronic system. The synthetic utility of 3-bromo-6-methyl-2-nitropyridine is dictated by the causality of its three substituents:
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The C2-Nitro Group (-M, -I): This group is strongly electron-withdrawing, drastically lowering the LUMO of the pyridine ring and activating the C2 and C4 positions for nucleophilic attack. Crucially, in SNAr reactions, the nitro group is an exceptional nucleofuge (leaving group)—often superior to halogens due to the "element effect" .
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The C3-Bromo Group (+M, -I): While technically a leaving group, the C-Br bond remains largely inert to soft nucleophiles when competing against the highly activated C2-nitro group. Instead, the bromine atom is reserved for oxidative addition in Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) .
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The C6-Methyl Group (+I): This provides mild electron donation, stabilizing the ring against over-oxidation during synthesis. Furthermore, it provides critical steric shielding at the C6 position, preventing off-target metalation or nucleophilic degradation.
Fig 1: Divergent reactivity pathways of 3-Bromo-6-methyl-2-nitropyridine in organic synthesis.
Self-Validating Experimental Protocols
Scientific integrity demands that protocols are not just lists of instructions, but self-validating systems. Every step below includes an In-Process Control (IPC) to ensure causality and prevent downstream failures.
Protocol A: Synthesis via Amine Oxidation
Causality of Experimental Choices: To synthesize the target compound from 3-bromo-6-methylpyridin-2-amine, a potent electrophilic oxidant is required. We utilize Trifluoroacetic acid (TFA) and Hydrogen Peroxide (H2O2). The causality here is twofold: TFA protonates the pyridine nitrogen (preventing unwanted N-oxide formation) and reacts with H2O2 to generate peroxytrifluoroacetic acid in situ, which rapidly oxidizes the primary amine to a nitro group.
Fig 2: Self-validating synthetic workflow for 3-Bromo-6-methyl-2-nitropyridine.
Step-by-Step Methodology:
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Preparation: Dissolve 3-bromo-6-methylpyridin-2-amine (10.0 mmol) in 15 mL of anhydrous TFA in a round-bottom flask cooled to 0 °C.
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Oxidation: Dropwise, add 30% aqueous H2O2 (40.0 mmol) over 20 minutes, maintaining the internal temperature below 5 °C to prevent thermal runaway .
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Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
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IPC Check (Self-Validation): Quench a 50 µL aliquot in saturated NaHCO3 and extract with EtOAc. Analyze via HPLC (254 nm). Acceptance Criterion: The reaction is deemed complete only when the starting material peak area is <2%. If >2%, stir for an additional 4 hours.
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Work-up: Pour the mixture over crushed ice and neutralize carefully with 6M NaOH until pH 7-8. Extract with Dichloromethane (3 × 20 mL).
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Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography (Silica gel, Hexanes/EtOAc 9:1) to yield the pure product.
Protocol B: Regioselective SNAr with a Thiol Nucleophile
Causality of Experimental Choices: When reacting 3-bromo-6-methyl-2-nitropyridine with a thiol (e.g., thiophenol), the nucleophile selectively attacks the C2 position. The intermediate Meisenheimer complex is stabilized by the electron-withdrawing nature of the nitro group. Because NO2- is a highly stable leaving group in this microenvironment, it is expelled, leaving the C3-bromine perfectly intact for future cross-coupling .
Step-by-Step Methodology:
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Setup: Dissolve 3-bromo-6-methyl-2-nitropyridine (5.0 mmol) in 10 mL of anhydrous DMF under an Argon atmosphere.
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Base Addition: Add anhydrous K2CO3 (7.5 mmol) to act as an acid scavenger.
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Nucleophile Addition: Add thiophenol (5.2 mmol) dropwise at room temperature.
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IPC Check (Self-Validation): Monitor via LC-MS after 2 hours. Acceptance Criterion: Complete disappearance of the m/z 217 [M+H]+ peak and appearance of the m/z 280 [M+H]+ peak (corresponding to the thioether).
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Isolation: Dilute with 50 mL of water to precipitate the product. Filter, wash with cold water, and dry under high vacuum.
Analytical Characterization Standards
To establish absolute trustworthiness, the synthesized 3-bromo-6-methyl-2-nitropyridine must be validated against the following expected analytical profiles:
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LC-MS (ESI+): Expected m/z for[M+H]+ is 216.96 (due to the ~1:1 isotopic distribution of 79Br and 81Br, a distinct doublet at 216.96 and 218.96 will be observed).
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1H-NMR (400 MHz, CDCl3):
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δ 8.05 (d, J = 8.2 Hz, 1H, C4-H) — Shifted downfield due to the adjacent bromine and ortho-nitro group.
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δ 7.28 (d, J = 8.2 Hz, 1H, C5-H) — Coupled to C4-H.
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δ 2.60 (s, 3H, C6-CH3) — Singlet integrating to 3 protons.
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References
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Allott, L., et al. "Synthesis of a benzoxazinthione derivative of tanaproget and pharmacological evaluation for PET imaging of PR expression." EJNMMI Radiopharmacy and Chemistry, vol. 4, no. 1, 2019.[Link]
